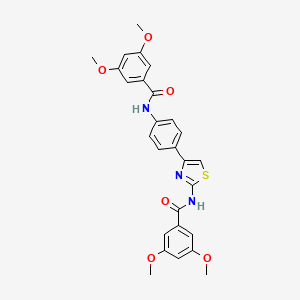

N-(4-(4-(3,5-二甲氧基苯甲酰胺)苯基)噻唑-2-基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

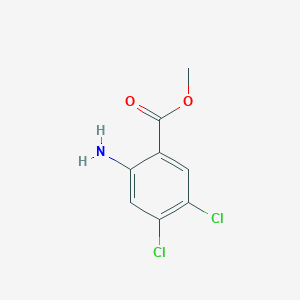

The compound "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide" is a complex organic molecule that features a thiazole ring, a benzamide moiety, and multiple methoxy groups. This structure is indicative of a molecule that could have potential biological activity, given the presence of these functional groups which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been demonstrated in the literature. For instance, terminal N-thiobenzoyl peptides have been synthesized using 4-substituted 2-phenylthiazol-5(4H)-ones as acylating agents for amino acids and peptides . This method involves the treatment of amino acids with these thiazolones in anhydrous acetic acid, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-substituted dipeptide esters through the reaction of carboxy-protected amino acids with 2-phenylthiazolones in pyridine or dichloromethane at room temperature is also reported . These methods could provide insights into the synthesis of "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, a series of N-substituted benzamide analogues have been characterized by IR spectroscopy, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction data . These techniques could be employed to analyze the molecular structure of the compound , ensuring the correct synthesis and conformation of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of antimicrobial activity. N-substituted benzamide analogues have been screened for activity against Gram-positive, Gram-negative, and fungal species, showing potential as antibacterial and antifungal agents . This suggests that "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide" could also be subjected to similar biological assays to determine its chemical reactivity in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various methods. For instance, the 3,4-dimethoxybenzyl group has been used as an N-protecting group, and its elimination has been studied using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) . The properties of the benzamide moiety attached to a thiourea nucleus have been characterized by GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy techniques . These studies provide a foundation for understanding the behavior of "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide" under various conditions and could help predict its solubility, stability, and reactivity.

科学研究应用

医药化学中的噻唑衍生物

噻唑衍生物,包括与 N-(4-(4-(3,5-二甲氧基苯甲酰胺)苯基)噻唑-2-基)-3,5-二甲氧基苯甲酰胺相似的化合物,因其广泛的生物活性而被广泛研究,在医药化学中具有潜力。这些化合物在发现具有抗氧化、镇痛、抗炎、抗菌、抗真菌、抗病毒、利尿、抗惊厥、神经保护以及抗肿瘤或细胞毒性特性且副作用较少的新药方面显示出有希望的结果。2008 年至 2012 年的大量专利文献强调了噻唑衍生物对各种受体的治疗应用,表明它们在药物研究中具有显着潜力 (Leoni, Locatelli, Morigi, & Rambaldi, 2014; Leoni, Locatelli, Morigi, & Rambaldi, 2014).

合成和生物学意义

由于噻唑及其衍生物的生物学意义,其合成一直是化学研究的重点。合成方法的进步促进了噻唑化合物的治疗潜力的探索。对噻唑衍生物的综合综述突出了它们与各种药物靶标的内在分子相互作用,展示了它们多样化的生物活性,并为发现新的药物分子铺平了道路 (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

抗氧化剂和抗炎应用

最近的研究集中在开发噻唑衍生物作为替代的抗氧化剂和抗炎剂。例如,苯并稠合噻唑衍生物的研究证明了它们在体外具有抗氧化剂和抗炎活性,表明这些化合物有望成为评估新型抗炎剂的模板 (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

噻唑烷-4-酮及其衍生物

2020 年和 2021 年发表的另一类噻唑衍生物噻唑烷-4-酮的生物活性综述涵盖了它们在包括抗氧化、抗癌、抗炎、抗惊厥、抗糖尿病、抗寄生虫、抗菌、抗结核和抗病毒特性在内的各种药理学领域的潜力。这突出了噻唑骨架在设计具有增强药物功效的新型小分子中的重要性 (Mech, Kurowska, & Trotsko, 2021).

属性

IUPAC Name |

N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFYQOBKVQJYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)